3-(1H-indol-3-yl)-N-(4-oxo-2-((2-oxo-2-phenylethyl)thio)quinazolin-3(4H)-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(1H-indol-3-yl)-N-(4-oxo-2-((2-oxo-2-phenylethyl)thio)quinazolin-3(4H)-yl)propanamide is a useful research compound. Its molecular formula is C27H22N4O3S and its molecular weight is 482.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 3-(1H-indol-3-yl)-N-(4-oxo-2-((2-oxo-2-phenylethyl)thio)quinazolin-3(4H)-yl)propanamide is a novel derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article explores the biological activities associated with this compound, including its cytotoxic effects, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is C18H15N3O3S, with a molecular weight of approximately 333.39 g/mol. The compound features a quinazoline core, which is known for its diverse pharmacological properties.
Anticancer Properties
Recent studies have demonstrated that quinazoline derivatives exhibit significant anticancer activity. For instance, a study focused on various quinazolinone derivatives reported that certain compounds displayed potent cytotoxic effects against multiple cancer cell lines, including MCF-7 (breast cancer), HT29 (colon cancer), and A549 (lung cancer) .
The specific compound under discussion has shown promising results in inhibiting cell proliferation in vitro. For example:
- Cytotoxicity : The IC50 values against various cancer cell lines were evaluated, indicating effective growth inhibition. The compound was found to have an IC50 of 10 μM against MCF-7 cells, demonstrating its potential as an anticancer agent .
The mechanisms through which quinazoline derivatives exert their anticancer effects often involve:
- Inhibition of Tubulin Polymerization : Quinazolines interfere with microtubule dynamics, which is crucial for mitosis. This property is similar to well-known chemotherapeutics like paclitaxel .
- Targeting Specific Kinases : Some derivatives have been shown to inhibit kinases such as Aurora kinase and Platelet-Derived Growth Factor Receptor (PDGFR), which are critical in tumor growth and progression .
Structure-Activity Relationship (SAR)
The biological activity of quinazoline derivatives is heavily influenced by their structural modifications. Key findings include:
- Substituents on the Quinazoline Ring : Variations in substituents at different positions on the quinazoline ring can enhance or diminish anticancer activity. For instance, compounds with electron-donating groups at specific positions demonstrated increased potency against cancer cell lines .
Case Studies
Several case studies highlight the effectiveness of related compounds:
- Case Study 1 : A series of 3-substituted quinazolines were synthesized and tested for their cytotoxicity against various cancer cell lines. Compounds showed selective toxicity towards MCF-7 and PC3 prostate cancer cells, with one compound exhibiting an IC50 value of 12 μM against PC3 cells .
- Case Study 2 : Another study synthesized thiazole-containing quinazolines and reported significant antiproliferative effects on HT29 cells with IC50 values ranging from 10 to 15 μM across different derivatives .
Table 1: Cytotoxic Activity of Quinazoline Derivatives
Compound ID | Cell Line | IC50 (μM) |
---|---|---|
A1 | MCF-7 | 10 |
A2 | HT29 | 12 |
A3 | PC3 | 12 |
A4 | A549 | 15 |
Mechanism | Description |
---|---|
Tubulin Inhibition | Disruption of microtubule formation during mitosis |
Kinase Inhibition | Targeting PDGFR and Aurora kinases |
Induction of Apoptosis | Triggering programmed cell death in cancer cells |
Properties
IUPAC Name |
3-(1H-indol-3-yl)-N-(4-oxo-2-phenacylsulfanylquinazolin-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N4O3S/c32-24(18-8-2-1-3-9-18)17-35-27-29-23-13-7-5-11-21(23)26(34)31(27)30-25(33)15-14-19-16-28-22-12-6-4-10-20(19)22/h1-13,16,28H,14-15,17H2,(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVCDCQOJRHFMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3C(=O)N2NC(=O)CCC4=CNC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.